5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethylphenyl group, and a benzofuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride or potassium carbonate.
Attachment of Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Formation of Carboxamide Moiety: The carboxamide moiety can be formed by reacting the benzofuran derivative with an appropriate amine, such as 2,3-dimethylaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride, sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
- 4-Fluoro-2,5-dimethylphenylboronic acid
Uniqueness
5-(benzyloxy)-N-(2,3-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and its benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C25H23NO3/c1-16-8-7-11-22(17(16)2)26-25(27)24-18(3)29-23-13-12-20(14-21(23)24)28-15-19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,26,27) |
InChI Key |
CDTUTLDYXOAPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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